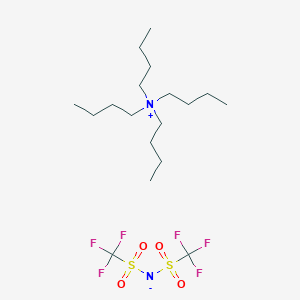Tetrabutylammonium bis-trifluoromethanesulfonimidate
CAS No.: 210230-40-3
Cat. No.: VC3809167
Molecular Formula: C18H36F6N2O4S2
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 210230-40-3 |
|---|---|
| Molecular Formula | C18H36F6N2O4S2 |
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium |
| Standard InChI | InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 |
| Standard InChI Key | CFAPFDTWIGBCQK-UHFFFAOYSA-N |
| SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
The compound comprises a tetrabutylammonium cation ([N<sub>4444</sub>]<sup>+</sup>) and a bis(trifluoromethanesulfonyl)imide anion ([NTf<sub>2</sub>]<sup>−</sup>). The cation’s bulky alkyl chains impart hydrophobicity, while the anion’s delocalized charge enhances ionic mobility. Structural analysis reveals a symmetrical trifluoromethylsulfonyl configuration, contributing to its low lattice energy and liquid state at room temperature.
Table 1: Key Structural Properties
Synthesis and Production
Conventional Synthesis
The traditional route involves neutralizing tetrabutylammonium hydroxide with bis(trifluoromethanesulfonyl)imide in solvents like acetonitrile. This method, while effective, often requires halide removal steps to achieve high purity .
Halide-Free Continuous Flow Synthesis
A novel approach eliminates halide byproducts by reacting alkyl bistriflimides (R<sub>4</sub>NTf<sub>2</sub>) with amines under solvent-free conditions. This method, optimized for scalability, reduces wastewater production and achieves yields exceeding 90% .
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Neutralization | 85–90 | ≥99 | Simplicity |
| Continuous Flow | 90–95 | ≥99.5 | Halide-free, scalable |
Physicochemical Properties
Thermal Stability
[N<sub>4444</sub>][NTf<sub>2</sub>] exhibits remarkable thermal resilience, with decomposition temperatures exceeding 400°C under inert atmospheres. This stability enables use in high-temperature electrochemical applications.
Solubility and Ionic Conductivity
The compound is soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane) but immiscible with water. Its ionic conductivity ranges from 1.5–3.0 mS/cm at 25°C, outperforming many conventional electrolytes .
Table 3: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 90–95°C | |
| Density | 1.43 g/cm³ | |
| Ionic Conductivity | 1.5–3.0 mS/cm (25°C) | |
| Electrochemical Window | 4.5–5.0 V (vs. Li/Li<sup>+</sup>) |
Applications in Scientific Research
Electrochemistry
[N<sub>4444</sub>][NTf<sub>2</sub>] serves as an electrolyte in supercapacitors and lithium-ion batteries due to its wide electrochemical window (4.5–5.0 V) . Recent studies highlight its role in CO<sub>2</sub> electroreduction, where it enhances reaction rates by stabilizing intermediates.
Organic Synthesis
As a phase-transfer catalyst, it facilitates nucleophilic substitutions and Suzuki-Miyaura couplings. Its hydrophobic nature minimizes side reactions in aqueous-organic biphasic systems .
Materials Science
The compound stabilizes perovskite solar cells by passivating surface defects, improving device longevity under ambient conditions .
Comparison with Similar Ionic Liquids
Table 4: Performance Metrics of Ionic Liquids
| Compound | Ionic Conductivity (mS/cm) | Thermal Stability (°C) | Hydrophobicity |
|---|---|---|---|
| [N<sub>4444</sub>][NTf<sub>2</sub>] | 1.5–3.0 | >400 | High |
| 1-Ethyl-3-methylimidazolium [NTf<sub>2</sub>] | 8.0–10.0 | 300–350 | Moderate |
| Lithium [NTf<sub>2</sub>] | 2.5–4.0 | >400 | Low |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume